

Ilomastat solvent vehicle in vivo administration

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Compound Focus: Ilomastat

CAS No.: 142880-36-2

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Ilomastat In Vivo Formulations and Protocols

The table below summarizes specific **ilomastat** formulations and administration methods used in documented animal studies.

Administration Route	Vehicle Composition	Dosage / Concentration	Animal Model	Primary Finding	Citation
Topical (Ocular)	2-hydroxypropyl- β -cyclodextrin (10% wt/vol), HA (0.2% wt/vol), BAC (0.02% wt/vol) in PBS (pH 7.4)	Ilomastat 0.5 mg/mL (0.05% wt/vol)	Rabbit	Therapeutic concentrations achieved in sclera, conjunctiva, and aqueous humor.	[1]
Topical (Ocular)	HEPES buffer with 0.1% DMSO	400 μ g/mL	Rabbit (alkali burn model)	Prevented corneal ulceration.	[2] [3]

| **Subcutaneous/ Intraperitoneal** | **Stock:** 100% DMSO **Working Dilution:** Saline | 100 mg/kg | Mouse (radiation-induced lung injury model) | Significantly alleviated lung inflammation and fibrosis. | [4] | | **Transdermal** | Microemulsion gel (Pluronic F127) | N/A (Higher skin permeation vs. normal gel) | *In vitro*

permeation study | Microemulsion gel provided 1.8-2.2x higher cumulative permeation at 24 hours. | [5] | | **Suggested (General)** | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (sonication recommended) | Protocol from supplier | Suggested for *in vivo* studies, sonicate for clarity. | [3] |

Detailed Experimental Protocols

Protocol 1: Ilomastat-CD Eye Drop Formulation [1]

This protocol is designed for topical ocular delivery to treat scarring after glaucoma surgery.

- **Complex Formation:** Suspend 4 mg of **ilomastat** in 2 mL of PBS. Slowly add 400 mg of (2-hydroxypropyl)- β -cyclodextrin (HP- β -CD) powder to achieve a 1:29 molar ratio (**ilomastat**:CD). Stir the mixture overnight.
- **Additives:** Add benzalkonium chloride (BAC) to a final concentration of 0.02% as a preservative.
- **Filtration:** Filter the solution through a 0.22 μ m polyethersulfone (PES) membrane.
- **Concentration Adjustment:** Determine the **ilomastat** concentration in the filtrate by HPLC and adjust it to 1 mg/mL with PBS.
- **Viscosity Enhancement (Optional):** To increase residence time on the eye, mix 1 mL of the above **ilomastat**-CD solution (1 mg/mL) with 1 mL of a 0.4% wt/vol hyaluronic acid (HA) solution. This yields a final clear solution containing **ilomastat** (0.5 mg/mL), CD (10% wt/vol), HA (0.2% wt/vol), and BAC (0.02% wt/vol) in PBS.

Protocol 2: Systemic Administration for Lung Injury [4]

This protocol was used to administer **ilomastat** via injection in a mouse model.

- **Stock Solution:** Prepare a concentrated stock solution of **ilomastat** in 100% DMSO.
- **Working Dilution:** Dilute the stock solution in saline immediately before administration. The final DMSO concentration should be kept low.
- **Administration:** Administer **ilomastat** at a dose of **100 mg/kg** via subcutaneous (SC) or intraperitoneal (IP) injection.
- **Timing:** In the referenced study, **ilomastat** was administered 2 hours before the experimental injury (thoracic irradiation).

Solubility and Handling Notes

- **Aqueous Solubility:** Pure **ilomastat** has low aqueous solubility (~140-160 µg/mL in water/PBS) [1]. The use of solubilizing agents like cyclodextrins is necessary for most aqueous *in vivo* formulations.
- **DMSO Stock:** **Ilomastat** is highly soluble in DMSO (83.32 mg/mL) [3]. This is suitable for creating concentrated stock solutions for subsequent dilution in other vehicles for IP, SC, or IV administration.
- **Storage:** **Ilomastat** powder should be stored dry, under nitrogen, and at -20°C. Prepared solutions should be used immediately [3].

Troubleshooting Common Formulation Issues

Problem: **Ilomastat precipitates in aqueous vehicle.**

- **Solution:** Use a solubilizing agent. **Cyclodextrins** (like HP-β-CD at 10-20% wt/vol) are well-documented to significantly increase solubility [1]. Alternatively, a **microemulsion gel** system can be used for transdermal applications [5].

Problem: **Need a general formulation for IP or SC injection.**

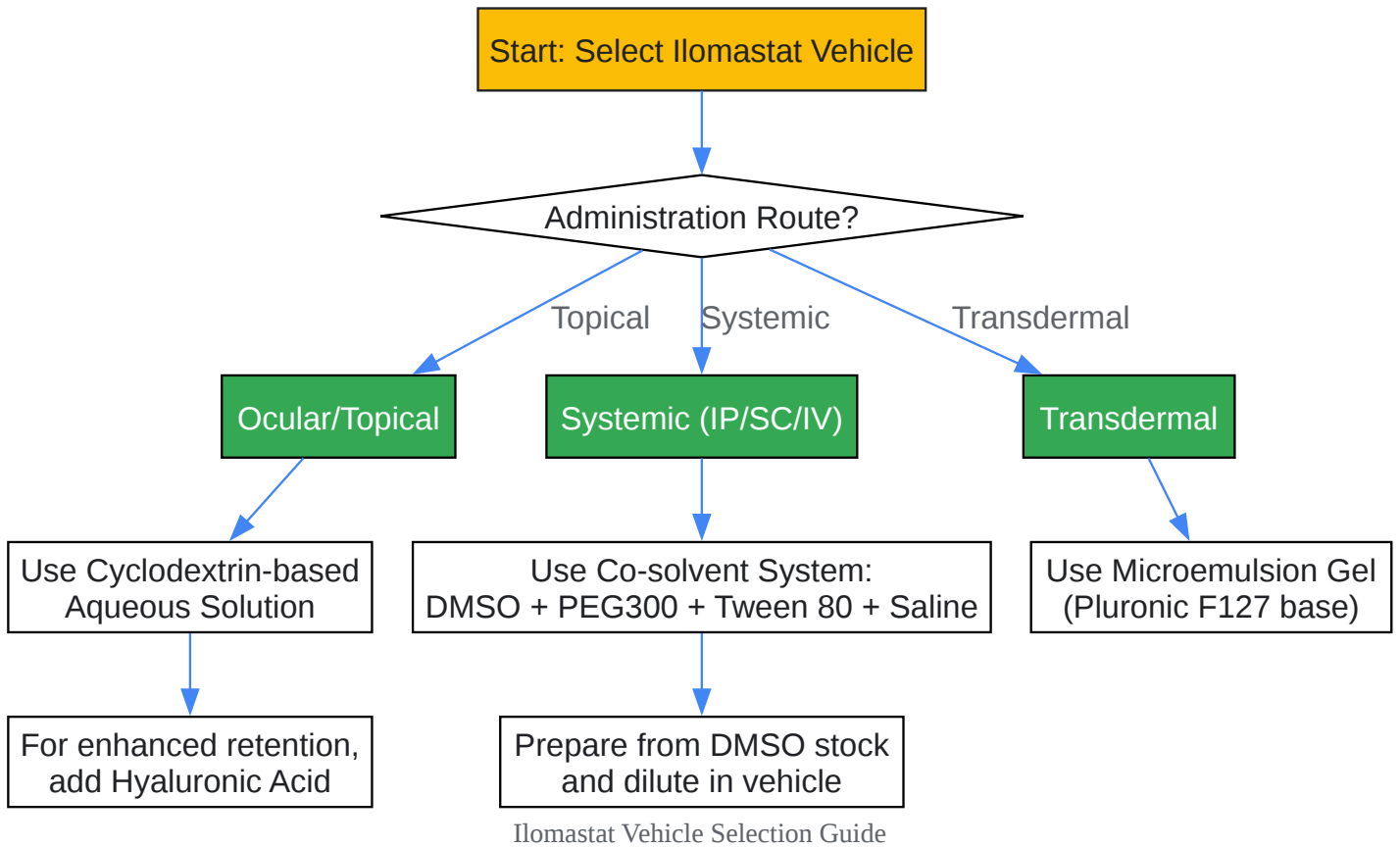
- **Solution:** Use a standardized co-solvent system. A formulation of **10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline** has been suggested, with sonication to clarify the solution [3]. Always ensure the final DMSO concentration is well-tolerated by the animal model.

Problem: **Low bioavailability in target tissue.**

- **Solution:** For ocular delivery, add a **viscosity-enhancing polymer** like hyaluronic acid (0.2% wt/vol) to increase drug residence time on the surface of the eye [1].

Ilomastat Formulation Selection Guide

The flowchart below illustrates the decision-making process for selecting an appropriate **ilomastat** vehicle based on your experimental goals.



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Frequently Asked Questions (FAQs)

Q1: What is the typical dosage of ilomastat used in animal studies? Dosage is highly route-dependent. In a mouse model of lung injury, a high dose of **100 mg/kg** was administered via injection [4]. For topical ocular applications, a formulation with **0.5 mg/mL (0.05%)** was effective [1]. You must determine the optimal dose for your specific model and route.

Q2: Can I simply dissolve ilomastat in saline or PBS? No. **Ilomastat** has very low solubility in pure aqueous buffers (~140-160 µg/mL) [1]. You will need a solubilizing strategy, such as using cyclodextrins, a co-solvent system, or a microemulsion.

Q3: Has ilomastat been approved for human use? No. **Ilomastat** is currently an **experimental compound** and has not been approved by the FDA or other regulatory bodies for therapeutic use in humans. It has been used in clinical trials, but its development was discontinued [2] [6].

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